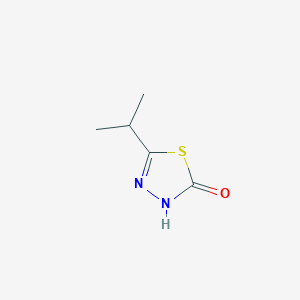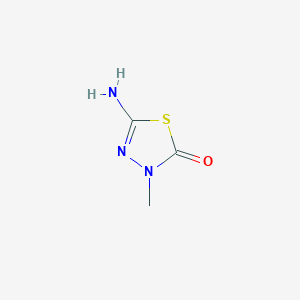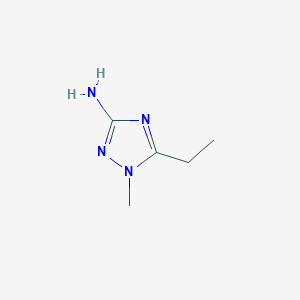
5-乙基-1-甲基-1H-1,2,4-三唑-3-胺
描述
5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 5-position and a methyl group at the 1-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as corrosion inhibitors and photostabilizers.
作用机制
Target of Action
It’s known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding and dipole interactions . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
1,2,4-triazoles have been found to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect a variety of biochemical pathways.
Result of Action
Given the broad range of activities associated with 1,2,4-triazoles, it’s likely that this compound could have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can enhance the catalytic activity of enzymes and influence biochemical pathways. For example, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine can interact with enzymes involved in the synthesis of antifungal agents and enzyme inhibitors, thereby modulating their activity and stability .
Cellular Effects
The effects of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of enzymes involved in the synthesis of pharmaceutical compounds, leading to changes in gene expression and metabolic flux. Additionally, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the levels of metabolites and influencing cellular energy production .
Molecular Mechanism
At the molecular level, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine exerts its effects through various binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical pathway it is involved in. For example, it can inhibit the activity of enzymes associated with cardiovascular diseases, thereby reducing the production of harmful metabolites. Additionally, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine can bind to specific receptors on the cell surface, triggering signaling cascades that lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme temperatures. Long-term studies have shown that 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine in animal models vary with different dosages. At low doses, this compound can enhance the activity of certain enzymes and improve metabolic function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range. Beyond this range, the compound can become toxic and negatively impact animal health .
Metabolic Pathways
5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For example, it can inhibit enzymes involved in the synthesis of harmful metabolites associated with cardiovascular diseases, thereby reducing their levels in the body. Additionally, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine can enhance the activity of enzymes involved in the production of beneficial metabolites, improving overall metabolic function .
Transport and Distribution
Within cells and tissues, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. For example, it can bind to transport proteins that carry it into the cell, where it can exert its biochemical effects. Additionally, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine can accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence cellular energy production and metabolic activity. Additionally, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine can be targeted to the nucleus, where it can modulate gene expression and cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole-3-amine with ethyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the triazole nitrogen.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
相似化合物的比较
Similar Compounds
1-Methyl-1H-1,2,4-triazol-3-amine: Lacks the ethyl group at the 5-position.
1-Ethyl-1H-1,2,4-triazol-3-amine: Lacks the methyl group at the 1-position.
3-Amino-1,2,4-triazole: Lacks both the ethyl and methyl groups.
Uniqueness
5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
5-ethyl-1-methyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFRMHLJGECEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501258 | |
| Record name | 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90708-10-4 | |
| Record name | 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


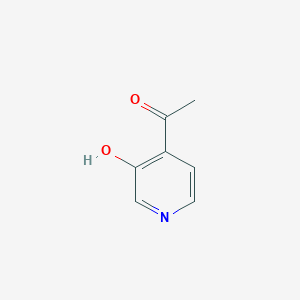

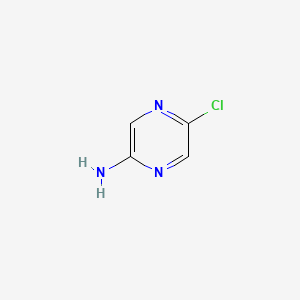
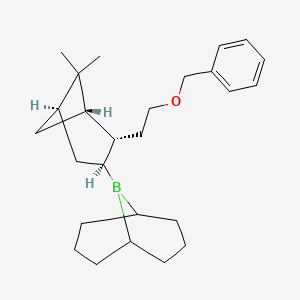




acetic acid](/img/structure/B1281462.png)
